Desertomycin A

カタログ番号 B607066

CAS番号:

121820-50-6

分子量: 1192.53

InChIキー: FKPDQSQJNFFSAS-FUHWMVQWSA-N

注意: 研究専用です。人間または獣医用ではありません。

説明

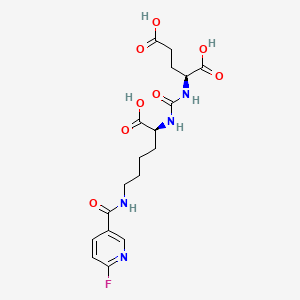

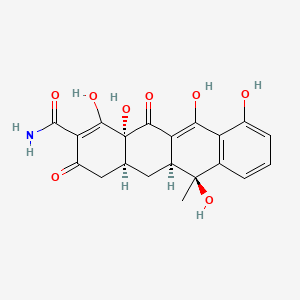

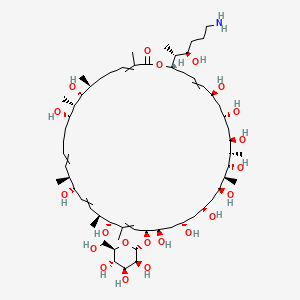

Desertomycin A is an aminopolyol polyketide that contains a macrolactone ring . It is classified as a 42-membered macrocyclic lactone with broad-spectrum activity against gram-positive and gram-negative bacteria, yeasts, and fungi . It is a metabolite of Desertomycin and is known to exhibit both antibacterial and cytostatic action .

Molecular Structure Analysis

Desertomycin A has a molecular formula of C61H109NO21 . Its structure includes a macrolactone ring . High-resolution electrospray ionization mass spectrometry (HRESI(+)MS) analysis revealed a quasimolecular ion ([M + H] +) ion peak at m/z 1192.7584, indicative of the molecular formula and requiring eight double bond equivalents (DBE) .Physical And Chemical Properties Analysis

Desertomycin A is a white amorphous solid . It has a molecular weight of 1192.51 . The exact mass is 1191.75 . The elemental analysis shows that it contains C, 61.44; H, 9.21; N, 1.17; O, 28.17 .科学的研究の応用

Antimicrobial Activity

- Field : Microbiology

- Application : Desertomycin H has been identified as a new antimicrobial compound . It was discovered using a modified crowded plate technique (mCPT), which utilizes complex microbial interactions to elicit antimicrobial production from otherwise silent biosynthetic gene clusters .

- Method : The mCPT was used as part of the antibiotic crowdsourcing educational program Tiny Earth TM, where over 1400 antibiotic-producing microbes were isolated, including 62 showing activity against multidrug-resistant pathogens .

- Results : The natural product extracts generated from six microbial isolates showed potent activity against vancomycin-intermediate resistant Staphylococcus aureus .

Activity Against Mycobacterium Tuberculosis and Human Breast Tumor Cell Lines

- Field : Oncology and Microbiology

- Application : Desertomycin G has been found to have strong antibiotic activity against several clinically relevant antibiotic-resistant pathogens, including Mycobacterium tuberculosis . It also shows activity against human breast tumor cell lines .

- Method : Desertomycin G was obtained from cultures of the marine actinomycete Streptomyces althioticus MSM3, isolated from samples of the intertidal seaweed Ulva sp. collected in the Cantabrian Sea (Northeast Atlantic Ocean) .

- Results : Desertomycin G displayed strong antibiotic activity against Mycobacterium tuberculosis clinical isolates, resistant to antibiotics in clinical use .

Antifungal Activity

- Field : Microbiology

- Application : Desertomycin A was reported to have antifungal activity . It is part of a family of compounds that includes Desertomycins B, D, E, and F, all of which have been identified for their antimicrobial properties .

- Method : The antifungal activity of Desertomycin A was discovered through in vitro experiments .

- Results : Desertomycin A was found to inhibit the life-activity of certain fungi .

Cytotoxic Activity

- Field : Oncology

- Application : Desertomycin A has been found to exhibit cytotoxic activity against leukemic cells and Ehrlich ascites cells .

- Method : The cytotoxic activity of Desertomycin A was discovered through in vitro experiments .

- Results : Desertomycin A inhibits the life-activity of leukemic cells and of Ehrlich ascites cells in a quantity of 0·7 μgm. and 10 μgm., respectively . It exhibits a cytostatic (10 μgm.) and in higher concentrations (50–100 μgm.) a cytolytic effect .

Antimicrobial Potentials Against Multidrug-Resistant Pathogenic Bacteria, Fungi, and Protozoa

- Field : Microbiology

- Application : Desertomycin A and its related compounds have been found to have antimicrobial potentials against multidrug-resistant pathogenic bacteria, fungi, and protozoa .

- Method : The antimicrobial potentials of these compounds were discovered through in vitro experiments .

- Results : These compounds have shown potency against even drug-resistant pathogens .

Antibiotic Production

- Field : Microbiology

- Application : Desertomycin H, a new macrolactone class of metabolite, was discovered using a modified crowded plate technique (mCPT) that utilizes complex microbial interactions .

- Method : The mCPT was used as part of the antibiotic crowdsourcing educational program Tiny Earth TM, where over 1400 antibiotic-producing microbes were isolated .

- Results : The natural product extracts generated from six microbial isolates showed potent activity against vancomycin-intermediate resistant Staphylococcus aureus .

特性

IUPAC Name |

(7S,8R,9S,10S,15S,16S,19S,20R,23S,24R,26S,28S,30S,31S,32R,33S,34R,36S,38S,42S)-42-[(2R,3R)-6-amino-3-hydroxyhexan-2-yl]-8,10,16,20,24,26,28,30,32,34,36,38-dodecahydroxy-3,7,9,15,19,21,31,33-octamethyl-23-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1-oxacyclodotetraconta-3,13,17,21,39-pentaen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H109NO21/c1-32-15-10-11-19-47(70)38(7)55(75)33(2)16-12-17-35(4)60(80)81-51(37(6)46(69)20-14-24-62)21-13-18-41(64)26-42(65)28-48(71)39(8)56(76)40(9)49(72)29-43(66)27-44(67)30-50(73)52(25-36(5)54(74)34(3)22-23-45(32)68)82-61-59(79)58(78)57(77)53(31-63)83-61/h10,13,15,17-18,22-23,25,32-34,37-59,61,63-79H,11-12,14,16,19-21,24,26-31,62H2,1-9H3/t32-,33-,34-,37+,38-,39-,40-,41+,42-,43-,44-,45-,46+,47-,48+,49-,50+,51-,52-,53+,54+,55+,56-,57+,58-,59-,61-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKPDQSQJNFFSAS-BMFWIKAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC=C(C(=O)OC(CC=CC(CC(CC(C(C(C(C(CC(CC(CC(C(C=C(C(C(C=CC(C(C=CCCC(C(C1O)C)O)C)O)C)O)C)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)C(C)C(CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC=C(C(=O)O[C@@H](CC=C[C@H](C[C@@H](C[C@H]([C@@H]([C@@H]([C@H]([C@H](C[C@H](C[C@@H](C[C@H]([C@H](C=C([C@@H]([C@H](C=C[C@@H]([C@H](C=CCC[C@@H]([C@@H]([C@@H]1O)C)O)C)O)C)O)C)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)O)C)O)O)O)[C@H](C)[C@@H](CCCN)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H109NO21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1192.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 132472920 | |

Citations

For This Compound

75

Citations

A REPORT was recently published 1 of a new antifungal antibiotic, flavofungin, from a previously unreported Streptomyces strain, Streptomyces flavofungini. This species produces, …

Number of citations: 41

www.nature.com

… Desertomycin A is an aminopolyol polyketide containing a macrolactone ring. We have proposed that desertomycin A and similar compounds (marginolactones) are formed by …

Number of citations: 35

onlinelibrary.wiley.com

… (1 and 2) is analogous to that of desertomycin A (5), while the … 42-membered macrolactone moiety as desertomycin A (5). For … signal shifts of the mannose moiety in desertomycin A (5). …

Number of citations: 20

chemistry-europe.onlinelibrary.wiley.com

… as desertomycin A, … Desertomycin A exhibited good antimicrobial potential against the pathogenic bacteria and fungi. Minimum inhibition concentration (MIC) values of desertomycin A …

Number of citations: 3

academicjournals.org

… With this sample we tried to detect the desertomycin A aglycon in the culture broth of strain FH-S 1625. However, this particular compound was not detectable at any time during a typical …

Number of citations: 25

pubs.rsc.org

The structure of the antibiotic desertomycin has been determined by using modern two-dimensional NMR techniques. Mass spectroscopy indicated a M, of 1192. All other structural …

Number of citations: 202

pubs.acs.org

… of de-amidination of desertomycin B to desertomycin A during post-PKS tailoring process. … Based on the chemical structure of desertomycin A, we predicted its biosynthetic gene …

Number of citations: 8

www.nature.com

After 72 hours the fermentation broth was centrifuged and the mecelial cake wastreated with ethanol-water (50: 50). The extract was filtered, concentrated and added to the broth. The …

Number of citations: 10

www.jstage.jst.go.jp

… congener desertomycin A was found to be antibiotically inactive, we focused on identification of an enzyme that might be responsible for the transformation of desertomycin A into …

Number of citations: 1

journals.asm.org

… H109NO21 and MW.1190, -1 Hi06022 were identical to desertomycin A and D The other com-pound with MW.1028, C55Hg6017 is new macroladone. named deser-tomycin E. The …

Number of citations: 7

www.tandfonline.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(7-chloroquinolin-4-yl)-N'-[6-[(7-chloroquinolin-4-yl)amino]hexyl]-N'-methylhexane-1,6-diamine](/img/structure/B606986.png)